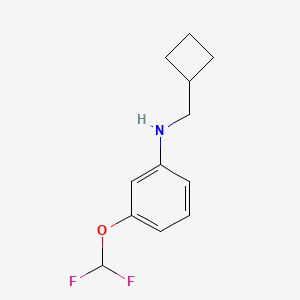

N-(cyclobutylmethyl)-3-(difluoromethoxy)aniline

Description

N-(cyclobutylmethyl)-3-(difluoromethoxy)aniline is a substituted aniline derivative characterized by a cyclobutylmethyl group attached to the aniline nitrogen and a difluoromethoxy (-OCF₂H) substituent at the meta position of the aromatic ring. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and materials science applications.

The difluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated alkoxy groups, while the cyclobutylmethyl substituent introduces steric bulk and conformational rigidity. These features may influence receptor binding affinity, solubility, and pharmacokinetic profiles.

Properties

IUPAC Name |

N-(cyclobutylmethyl)-3-(difluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2NO/c13-12(14)16-11-6-2-5-10(7-11)15-8-9-3-1-4-9/h2,5-7,9,12,15H,1,3-4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEYRBDPJZGYLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CNC2=CC(=CC=C2)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclobutylmethyl)-3-(difluoromethoxy)aniline typically involves the following steps:

Formation of the Aniline Derivative: The starting material, 3-(difluoromethoxy)aniline, can be synthesized through the reaction of aniline with difluoromethylating agents such as ethyl bromodifluoroacetate in the presence of a base.

Cyclobutylmethylation: The aniline derivative is then subjected to cyclobutylmethylation using cyclobutylmethyl halides (e.g., cyclobutylmethyl chloride) under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(cyclobutylmethyl)-3-(difluoromethoxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(cyclobutylmethyl)-3-(difluoromethoxy)aniline is explored for its potential therapeutic properties, particularly as an anti-inflammatory agent. Its mechanism of action involves interaction with cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

- Biological Activity : Research indicates that this compound exhibits inhibitory activity against COX-1 and COX-2 enzymes, which are targets for non-steroidal anti-inflammatory drugs (NSAIDs).

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Reference |

|---|---|---|---|

| This compound | 19.45 ± 0.07 | 23.8 ± 0.20 | |

| Diclofenac | 6.74 | 1.10 | |

| Celecoxib | 0.04 | 0.04 |

This data suggests that while the compound shows promising activity against COX-2, it is less potent than established NSAIDs like celecoxib.

Organic Synthesis

The compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for the introduction of various substituents, enhancing its utility in the pharmaceutical industry.

Materials Science

This compound is utilized in developing specialty chemicals and materials with specific properties due to its distinct electronic characteristics imparted by the difluoromethoxy group.

Anti-Inflammatory Effects

In a study involving carrageenan-induced paw edema in rats, this compound demonstrated a significant reduction in inflammation comparable to standard treatments, indicating its potential as an effective anti-inflammatory agent.

Molecular Docking Studies

Docking studies have shown that this compound interacts effectively with critical residues in the active site of COX-2, suggesting a favorable binding profile that could lead to its anti-inflammatory effects.

Synthesis Optimization

The synthesis of this compound has been optimized for higher yields and purity, facilitating further biological evaluations and enhancing its applicability in drug development.

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)-3-(difluoromethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target site . The cyclobutylmethyl group may contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Substituent Effects on the Aniline Nitrogen

- N-(cyclobutylmethyl)-3-(difluoromethoxy)aniline : The cyclobutylmethyl group is a small, aliphatic, and strained ring system that increases steric hindrance and lipophilicity.

- N-(3-(Difluoromethoxy)phenyl)-2-picolinamide () : The nitrogen is substituted with a picolinamide group, introducing aromaticity and hydrogen-bonding capacity via the pyridine ring. This compound was developed as a PET radiotracer for mGlu4 receptors, highlighting the role of aromatic substituents in targeting neurological targets .

- The isoxazole ring adds rigidity and electron-withdrawing effects .

Aromatic Ring Substitutions

- Difluoromethoxy (-OCF₂H) vs. Trifluoromethoxy (-OCF₃): 3-Chloro-N-{[2-(trifluoromethoxy)phenyl]methyl}aniline (): The trifluoromethoxy group is more electronegative and lipophilic than difluoromethoxy, which may enhance metabolic stability but reduce solubility. The chloro substituent further modulates electronic properties .

Electronic and Steric Effects

- Electron-Withdrawing vs. Electron-Donating Groups :

- Pyridinylmethyl () and benzyl groups () create larger barriers, possibly hindering binding to compact active sites .

Biological Activity

N-(Cyclobutylmethyl)-3-(difluoromethoxy)aniline is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound features a cyclobutylmethyl group and a difluoromethoxy substituent on an aniline backbone, which may influence its biological interactions. The presence of fluorine atoms is known to enhance metabolic stability and lipophilicity, making such compounds valuable in drug design.

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets within the body. The difluoromethoxy group may enhance binding affinity towards certain enzymes or receptors, potentially modulating various biochemical pathways. Further studies are required to elucidate the precise mechanisms at play.

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance, a related compound demonstrated potent antitumor activity against several cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer), with IC50 values ranging from 6.92 to 8.99 μM . This suggests that this compound could similarly exhibit anticancer effects.

Anti-inflammatory Effects

The potential anti-inflammatory properties of this compound are also under investigation. Research has shown that related compounds can inhibit inflammatory pathways, suggesting that this compound may possess similar capabilities .

Case Studies

- Antitumor Efficacy : A study evaluated the cytotoxic effects of various aniline derivatives, including those with difluoromethoxy groups, against multiple cancer cell lines. The results showed significant inhibition rates, indicating the potential for this compound to act as a lead compound in cancer therapy .

- Mechanistic Insights : In vitro studies demonstrated that related compounds induce apoptosis in cancer cells through mitochondrial pathways, suggesting that this compound could also activate similar apoptotic mechanisms .

Research Findings

| Study | Biological Activity | IC50 Values (μM) | Cell Lines Tested |

|---|---|---|---|

| Study 1 | Antitumor | 6.92 - 8.99 | A549, MCF-7 |

| Study 2 | Anti-inflammatory | Not specified | Various |

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

- Structural Modifications : To enhance potency and selectivity towards specific targets.

- In Vivo Studies : To assess pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To better understand the pathways involved in its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.